2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methoxyphenoxy groups, and a phenol ring substituted with a fluorobenzyl group. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenoxy groups. The final step involves the attachment of the fluorobenzyl group to the phenol ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous chemicals. Industrial production may also involve the use of automated systems to monitor and control the synthesis process, ensuring efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in cellular behavior, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
- 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
- 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
Uniqueness
The uniqueness of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVMPGODQJMPLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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